Ethyl 6-chloro-3-pyridylglyoxylate
CAS No.: 902837-55-2
Cat. No.: VC2791977
Molecular Formula: C9H8ClNO3
Molecular Weight: 213.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 902837-55-2 |
---|---|
Molecular Formula | C9H8ClNO3 |
Molecular Weight | 213.62 g/mol |
IUPAC Name | ethyl 2-(6-chloropyridin-3-yl)-2-oxoacetate |
Standard InChI | InChI=1S/C9H8ClNO3/c1-2-14-9(13)8(12)6-3-4-7(10)11-5-6/h3-5H,2H2,1H3 |
Standard InChI Key | HRFPVENOVYSKHE-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(=O)C1=CN=C(C=C1)Cl |
Canonical SMILES | CCOC(=O)C(=O)C1=CN=C(C=C1)Cl |
Introduction
Chemical Identity and Structure
Ethyl 6-chloro-3-pyridylglyoxylate belongs to the class of heterocyclic α-oxoesters, specifically classified as a pyridyl glyoxylate. It features a pyridine ring with a chlorine substituent at the 6-position and an oxoacetic acid ethyl ester group attached at the 3-position. This structural arrangement provides unique chemical reactivity that makes it valuable in synthetic chemistry applications.
Basic Identification Information
Parameter | Value |
---|---|
Chemical Name | Ethyl 6-chloro-3-pyridylglyoxylate |
CAS Number | 902837-55-2 |
Molecular Formula | C₉H₈ClNO₃ |
Molecular Weight | 213.62 g/mol |
IUPAC Name | Ethyl 2-(6-chloropyridin-3-yl)-2-oxoacetate |
The compound exists under various synonyms in chemical databases and literature, including 6-chloro-alpha-oxo-3-pyridineacetic acid ethyl ester, (6-chloro-pyridin-3-yl)-oxo-acetic acid ethyl ester, and ethyl 2-chloro-5-pyridylglyoxylate . This nomenclature diversity reflects different systematic naming approaches and highlights the compound's structural features from various perspectives.
Structural Characteristics
The molecular structure consists of a pyridine ring with specific functional group attachments that determine its chemical behavior. The 6-position chloro substituent and the 3-position oxoacetate group create an electron distribution that influences its reactivity patterns and binding capabilities in various chemical reactions.
Physical and Chemical Properties
Ethyl 6-chloro-3-pyridylglyoxylate possesses distinct physical and chemical properties that influence its handling, storage, and application in chemical processes. These properties have been determined through standard analytical techniques and are crucial for understanding the compound's behavior under various conditions.
Physical Properties
The compound demonstrates specific physical characteristics that affect its processing and formulation in laboratory and industrial settings. Table 2 summarizes these properties based on available data.
Table 2: Physical Properties of Ethyl 6-Chloro-3-Pyridylglyoxylate
These physical properties indicate that ethyl 6-chloro-3-pyridylglyoxylate is a relatively stable compound with a high boiling point, suggesting strong intermolecular forces, likely due to its heterocyclic structure and functional groups capable of dipole-dipole interactions and potential hydrogen bonding.
The review referenced in search result indicates that hetaryl glyoxylates undergo chemical transformations including reductive removal of the carbonyl group, suggesting similar reaction pathways may be applicable to ethyl 6-chloro-3-pyridylglyoxylate .
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